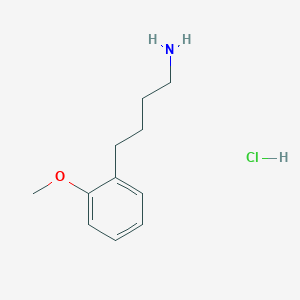

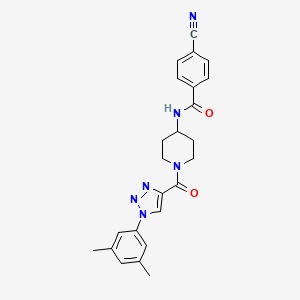

![molecular formula C24H21Cl2NO3 B2527240 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 325977-46-6](/img/structure/B2527240.png)

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies conducted on its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Material Properties

Polyamides with Flexible Main-Chain Ether Linkages : Research on related compounds involves the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating useful levels of thermal stability and solubility in polar solvents. These materials are noncrystalline and can form transparent, flexible, and tough films, suitable for various material applications due to their high glass transition temperatures and thermal degradation resistance (Hsiao, Yang, & Chen, 2000).

Pharmaceutical Applications

Antitumor and Bioactive Compounds : Compounds within the same family have been synthesized for their potential antitumor effects and excellent bioactivities. The synthesis process involves key reactions starting from commercially available materials, highlighting their relevance in developing new pharmaceutical agents (Bin, 2015).

Anti-Tubercular Activity : Novel derivatives of related benzamide compounds have been synthesized, showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in addressing tuberculosis, with some derivatives demonstrating significant activity and low cytotoxicity, making them potential candidates for anti-tubercular drug discovery (Nimbalkar et al., 2018).

Chemical Synthesis and Characterization

Chain-Growth Polycondensation : The synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity showcases the versatility of related compounds in polymer chemistry. This research demonstrates the ability to create materials with specific properties, such as solubility and thermal stability, through controlled synthesis processes (Yokozawa et al., 2002).

Mechanism of Action

The mechanism of action for 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its role in drug synthesis or material science advancements.

Properties

IUPAC Name |

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO3/c1-2-3-14-30-18-11-8-16(9-12-18)24(29)27-22-13-10-17(25)15-20(22)23(28)19-6-4-5-7-21(19)26/h4-13,15H,2-3,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGVUESXIDTHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)

![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)